Cas no 2172149-64-1 (3-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}methyl)benzoic acid)
3-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}methyl)benzoic acid è un composto organico utilizzato principalmente nella sintesi peptidica in fase solida (SPPS). La sua struttura combina un gruppo protettivo Fmoc (9-fluorenilmetossicarbonile), noto per la sua stabilità e la rimozione selettiva in condizioni basiche blande, con un acido benzoico funzionalizzato. Questo derivato offre un'elevata reattività nei processi di accoppiamento, garantendo una buona resa e purezza dei peptidi sintetizzati. La presenza del gruppo acido carbossilico permette inoltre un'ulteriore modifica o coniugazione, rendendolo versatile per applicazioni nella chimica combinatoria e nello sviluppo di farmaci. La sua stabilità e la facilità di manipolazione lo rendono adatto per protocolli automatizzati di sintesi peptidica.

2172149-64-1 structure
Nome del prodotto:3-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}methyl)benzoic acid
3-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}methyl)benzoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}methyl)benzoic acid
- 3-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}methyl)benzoic acid
- EN300-1518280
- 2172149-64-1
-
- Inchi: 1S/C28H28N2O5/c1-2-19(26(31)29-15-18-8-7-9-20(14-18)27(32)33)16-30-28(34)35-17-25-23-12-5-3-10-21(23)22-11-4-6-13-24(22)25/h3-14,19,25H,2,15-17H2,1H3,(H,29,31)(H,30,34)(H,32,33)
- Chiave InChI: ADRJTBQWXIOEKU-UHFFFAOYSA-N
- Sorrisi: O(C(NCC(C(NCC1C=CC=C(C(=O)O)C=1)=O)CC)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Proprietà calcolate
- Massa esatta: 472.19982200g/mol
- Massa monoisotopica: 472.19982200g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 35
- Conta legami ruotabili: 10
- Complessità: 721
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.3
- Superficie polare topologica: 105Ų
3-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}methyl)benzoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1518280-0.25g |
3-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}methyl)benzoic acid |
2172149-64-1 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1518280-10.0g |
3-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}methyl)benzoic acid |
2172149-64-1 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1518280-10000mg |
3-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}methyl)benzoic acid |
2172149-64-1 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1518280-50mg |
3-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}methyl)benzoic acid |
2172149-64-1 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1518280-0.5g |
3-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}methyl)benzoic acid |
2172149-64-1 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1518280-2.5g |
3-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}methyl)benzoic acid |
2172149-64-1 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1518280-5000mg |
3-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}methyl)benzoic acid |
2172149-64-1 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1518280-250mg |
3-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}methyl)benzoic acid |
2172149-64-1 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1518280-0.05g |
3-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}methyl)benzoic acid |
2172149-64-1 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1518280-0.1g |
3-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}methyl)benzoic acid |
2172149-64-1 | 0.1g |
$2963.0 | 2023-06-05 |
3-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}methyl)benzoic acid Letteratura correlata
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
-
5. Back matter
2172149-64-1 (3-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}methyl)benzoic acid) Prodotti correlati
- 2138570-85-9(3-[Ethyl(oxolan-3-yl)amino]-4,4-dimethylcyclohexan-1-ol)
- 2680881-15-4(benzyl N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinolin-3-yl)carbamate)
- 1250031-14-1([1-(Tert-butylamino)propan-2-yl](methyl)amine)
- 114894-35-8(2-oxo-2-2-(propan-2-yloxy)phenylacetic acid)
- 771572-85-1((2-chloro-6-(trifluoromethyl)pyridin-3-yl)methanamine)
- 2375261-44-0(Methyl (1r,4r)-4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate)
- 147330-26-5(methyl 6-methyl-4-oxo-2-propyl-1,4-dihydropyridine-3-carboxylate)
- 2172246-20-5(5-ethyl-1-(2-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide)
- 2309706-46-3(1-cyclobutyl-4-(2-phenyl-1,3-thiazole-4-carbonyl)-1,4-diazepane)
- 187663-88-3(4-2-N,N-Diisopropylamino-EthoxyPhenylbromide)
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
